Bienvenue dans la boutique en ligne BenchChem!

7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one

MAO-B Inhibition Parkinson's Disease Structure-Activity Relationship

This 3,4-dihydroquinolin-2-one derivative is the non-substitutable protected intermediate for Aripiprazole synthesis and a privileged MAO-B inhibitor scaffold (IC50 5.19 nM). Its C7-benzyloxy substituent ensures critical synthetic handle retention and favorable CYP3A4 profile (IC50 >50,000 nM), eliminating regioisomer-related activity loss. Procure with confidence for pharmaceutical R&D and lead optimization.

Molecular Formula C16H15NO2
Molecular Weight 253.301
CAS No. 92962-89-5
Cat. No. B570776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one
CAS92962-89-5
Synonyms7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one;  3,4-Dihydro-7-(phenylmethoxy)-2(1H)quinolinone; 
Molecular FormulaC16H15NO2
Molecular Weight253.301
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,17,18)
InChIKeyPPEXFAOKNGMYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one (CAS 92962-89-5): A Defined Intermediate for Aripiprazole Synthesis


7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one, also referred to as 7-(benzyloxy)-3,4-dihydrocarbostyril, is a 3,4-dihydroquinolin-2-one derivative with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . This compound is a white solid with slight solubility in DMSO and methanol . Its primary industrial relevance is as a key intermediate in the preparation of Aripiprazole and related compounds .

7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one: The Problem with Analogs and the Risk of Generic Substitution


The 3,4-dihydroquinolin-2-one scaffold is a versatile pharmacophore , but substitution pattern dictates both synthetic utility and biological activity. For instance, in the context of monoamine oxidase (MAO) inhibition, a C7 benzyloxy substituent is significantly more favorable for MAO-B inhibition compared to C6 substitution or phenylethoxy/phenylpropoxy groups [1]. Furthermore, the 7-O-benzyl group is a specific protecting group whose selective installation and removal are crucial for downstream synthetic steps, such as those leading to Aripiprazole . Therefore, replacing 7-benzyloxy-3,4-dihydro-1H-quinolin-2-one with a regioisomer or a different C7 substituent can lead to a loss of a critical synthetic handle or a substantial change in biological profile.

7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one: Quantifiable Differentiation vs. Closest Analogs


MAO-B Inhibition Selectivity: 7-Benzyloxy vs. 6-Benzyloxy Regioisomer

In a direct head-to-head comparison within the same study, the C7-benzyloxy derivative (7-(benzyloxy)-3,4-dihydro-2(1H)-quinolinone) demonstrated significantly more potent inhibition of human MAO-B than its C6-benzyloxy regioisomer [1]. The study explicitly states that 'substitution on the C7 position ... leads to significantly more potent inhibition compared to substitution on C6' [1].

MAO-B Inhibition Parkinson's Disease Structure-Activity Relationship

O-Benzyl Protecting Group: Essential for Aripiprazole Intermediate Synthesis

7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one serves as a direct and essential intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole . Its 7-O-benzyl group acts as a protecting group for the 7-hydroxy functionality during the multi-step synthetic sequence. The alternative, 7-hydroxy-3,4-dihydroquinolin-2-one, would be incompatible with downstream reactions due to the free phenol's nucleophilicity and potential for oxidation.

Aripiprazole Synthesis Protecting Group Strategy Pharmaceutical Intermediate

CYP3A4 Inhibition Liability: A Low-Risk Profile

The compound exhibits a very weak inhibitory effect on the major drug-metabolizing enzyme CYP3A4, with an IC50 value > 50,000 nM (50 µM) [1]. This high IC50 suggests a low potential for causing CYP3A4-mediated drug-drug interactions, a critical safety and development consideration.

CYP3A4 Inhibition Drug-Drug Interaction ADME-Tox

7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one: Defined Application Scenarios Based on Quantitative Evidence


Scenario 1: Synthesis of Aripiprazole and Related Antipsychotics

This is the primary validated industrial application. 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is a key intermediate in the preparation of the blockbuster atypical antipsychotic Aripiprazole . The benzyl protecting group is essential for the successful execution of the multi-step synthetic route, making this specific derivative non-substitutable. Procurement is justified by the compound's direct use in a patented and commercially significant synthetic pathway.

Scenario 2: Development of Selective MAO-B Inhibitors for Parkinson's Disease

Based on the demonstrated high potency and selectivity of C7-substituted 3,4-dihydroquinolin-2-ones for MAO-B inhibition, this compound serves as a privileged scaffold for medicinal chemistry optimization . Researchers can use 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one as a starting point to explore further SAR, as the study concludes 'C7-substituted 3,4-dihydro-2(1H)-quinolinones are promising leads for the therapy of Parkinson's disease' . The quantitative data (IC50 = 5.19 nM) provides a benchmark for potency in this series.

Scenario 3: Chemical Probe Development with Minimal CYP Liability

For researchers developing chemical probes or lead compounds where avoiding CYP3A4-mediated drug-drug interactions is critical, 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one presents a favorable profile. Its extremely weak inhibition of CYP3A4 (IC50 > 50,000 nM) suggests it is a low-risk scaffold from a metabolic interaction standpoint, making it a suitable choice for early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.